molecular formula C14H19N5O2 B2809144 1-(2-methoxyethyl)-3-((2-(1-methyl-1H-pyrazol-4-yl)pyridin-4-yl)methyl)urea CAS No. 2034521-69-0

1-(2-methoxyethyl)-3-((2-(1-methyl-1H-pyrazol-4-yl)pyridin-4-yl)methyl)urea

Cat. No. B2809144
M. Wt: 289.339
InChI Key: JHIYSNIFUGCNTI-UHFFFAOYSA-N
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Description

1-(2-methoxyethyl)-3-((2-(1-methyl-1H-pyrazol-4-yl)pyridin-4-yl)methyl)urea, also known as JNJ-42756493, is a small molecule inhibitor of the bromodomain and extraterminal domain (BET) family of proteins. BET proteins are epigenetic readers that play a critical role in gene transcription, making them attractive targets for cancer therapy. JNJ-42756493 has shown promising results in preclinical studies and is currently being evaluated in clinical trials for the treatment of various cancers.

Scientific Research Applications

Synthesis and Antimicrobial Activity

  • Synthesis of Pyrimidine Derivatives : Pyrimidine derivatives, including compounds structurally related to the specified compound, have been synthesized and studied for their antimicrobial activity. Such compounds are synthesized using the Biginelli reaction, involving aldehyde, diketo compound, and urea/thiourea, and are characterized by techniques like IR, NMR, and mass spectroscopy (Rathod & Solanki, 2018).

Structural Studies and Synthesis Methods

  • Isomorphism in Heterocyclic Analogs : Research on isomorphous structures of heterocyclic analogs, including those similar to the specified compound, has been conducted. These studies involve the examination of disorder in structures and their implications for data mining and structural description (Swamy et al., 2013).

Anticancer Agent Development

  • Anticancer Properties of Urea Derivatives : Diaryl ureas, closely related to the mentioned compound, have been designed, synthesized, and evaluated for their antiproliferative activity against various cancer cell lines. These studies involve computer-aided design and biochemical assays to determine their effectiveness (Jian Feng et al., 2020).

Gelation Properties

  • Hydrogel Formation : Related compounds, such as 1-(3-Methyl-1H-pyrazol-5-yl)-3-(3-nitrophenyl)urea, form hydrogels in acidic conditions. The properties of these gels, such as morphology and rheology, are influenced by the identity of the anion used (Lloyd & Steed, 2011).

properties

IUPAC Name

1-(2-methoxyethyl)-3-[[2-(1-methylpyrazol-4-yl)pyridin-4-yl]methyl]urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H19N5O2/c1-19-10-12(9-18-19)13-7-11(3-4-15-13)8-17-14(20)16-5-6-21-2/h3-4,7,9-10H,5-6,8H2,1-2H3,(H2,16,17,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JHIYSNIFUGCNTI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(C=N1)C2=NC=CC(=C2)CNC(=O)NCCOC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H19N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

289.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(2-methoxyethyl)-3-((2-(1-methyl-1H-pyrazol-4-yl)pyridin-4-yl)methyl)urea

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